2,7-Dibromocarbazole

Beschreibung

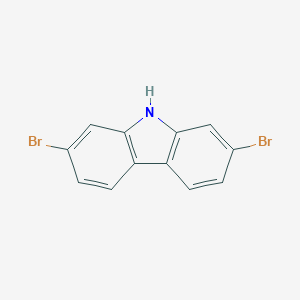

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,7-dibromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTWWBLGJZWRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457082 | |

| Record name | 2,7-dibromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136630-39-2 | |

| Record name | 2,7-dibromo-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dibromocarbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromocarbazole, with the CAS Number 136630-39-2, is a halogenated aromatic heterocyclic organic compound.[1][2] It features a carbazole core, which is a tricyclic structure consisting of two benzene rings fused to a five-membered nitrogen-containing ring.[3] The bromine atoms at the 2 and 7 positions make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its significant applications in materials science and potential in drug development.

Chemical and Physical Properties

2,7-Dibromocarbazole is an off-white to pale yellow crystalline powder.[1] It has low solubility in water but is more soluble in common organic solvents such as dichloromethane, acetone, and ethanol.[1]

Key Properties of 2,7-Dibromocarbazole

| Property | Value | Reference(s) |

| CAS Number | 136630-39-2 | |

| Molecular Formula | C₁₂H₇Br₂N | |

| Molecular Weight | 325.00 g/mol | |

| Appearance | Off-white to light yellow powder/crystals | |

| Melting Point | 230-234 °C | |

| Boiling Point | 459 °C at 760 mmHg | |

| Density | 1.93 g/cm³ | |

| pKa | 15.13 ± 0.30 (Predicted) | |

| LogP | 4.84610 | |

| Solubility | Low in water; Soluble in dichloromethane, acetone, ethanol. DMSO: 50 mg/mL (153.85 mM) |

Spectral Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (300MHz, (CD₃)₂SO) | δ: 11.55 (s, 1H, -NH), 8.13-8.10 (d, J=8.4Hz, 2H, H₅), 7.75-7.74 (d, J=1.5Hz, 2H, H₂), 7.37-7.34 (dd, J₁=8.4Hz, J₂=1.8Hz, 2H, H₄) | |

| ¹³C NMR (75MHz, (CD₃)₂SO) | δ: 141.74 (C₁), 123.05 (C₄), 122.89 (C₅), 121.95 (C₆), 119.66 (C₃), 114.81 (C₂) | |

| HRMS-EI (m/z) | [M]⁺ calcd for C₁₂H₇Br₂N, 322.8945; found 322.8938 [(⁷⁹Br)(⁷⁹Br)M]⁺, 324.8950 [(⁷⁹Br)(⁸¹Br)M]⁺, 326.8954 [(⁸¹Br)(⁸¹Br)M]⁺ |

Experimental Protocols

The most common and efficient synthesis of 2,7-Dibromocarbazole is a two-step process starting from 4,4'-dibromobiphenyl.

Synthesis of 2,7-Dibromocarbazole

The synthesis involves the nitration of 4,4'-dibromobiphenyl to form the intermediate 2-nitro-4,4'-dibromobiphenyl, followed by a reductive cyclization (Cadogan reaction).

Synthesis of 2,7-Dibromocarbazole.

Step 1: Synthesis of 2-nitro-4,4'-dibromobiphenyl

-

Materials: 4,4'-dibromobiphenyl, 1,2-dichloroethane (solvent), aluminum salt or iron salt (catalyst), dilute nitric acid.

-

Procedure:

-

In a reaction flask, dissolve 4,4'-dibromobiphenyl in 1,2-dichloroethane and add the catalyst.

-

Heat the mixture to reflux (approximately 80-84 °C).

-

Add dilute nitric acid dropwise while maintaining the reflux temperature. The molar ratio of 4,4'-dibromobiphenyl to dilute nitric acid should be approximately 1:1.5-2.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with 1,2-dichloroethane and combine the organic layers.

-

Remove the solvent by distillation under reduced pressure.

-

Recrystallize the crude product to obtain pure 2-nitro-4,4'-dibromobiphenyl.

-

Step 2: Synthesis of 2,7-Dibromocarbazole

-

Materials: 2-nitro-4,4'-dibromobiphenyl, dichloromethane (solvent), a deoxidizing agent such as triphenylphosphine (PPh₃).

-

Procedure:

-

Under a nitrogen atmosphere, add 2-nitro-4,4'-dibromobiphenyl, the deoxidizing agent, and dichloromethane to a reaction flask. The molar ratio of the nitro compound to the deoxidizer should be around 1:2.2-2.6.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction's progress.

-

Upon completion, remove the dichloromethane by vacuum distillation.

-

The crude product is then purified by column chromatography.

-

Purification Protocol

Column Chromatography of 2,7-Dibromocarbazole

-

Stationary Phase: Silica gel.

-

Eluent: A mixture of dichloromethane and hexane (e.g., 1:5 v/v) or petroleum ether and ethyl acetate (e.g., 8:2 v/v).

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

-

Dissolve the crude 2,7-Dibromocarbazole in a minimum amount of dichloromethane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the solvent mixture, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2,7-Dibromocarbazole as an off-white solid. A yield of approximately 82.5% can be achieved.

-

Applications in Materials Science

2,7-Dibromocarbazole is a crucial building block for the synthesis of organic electronic materials, particularly for Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). Its utility stems from the electron-donating nature of the carbazole core and the reactive bromine sites that allow for further functionalization through cross-coupling reactions like the Suzuki or Stille reactions.

Synthesis of PCDTBT

A prominent application of 2,7-Dibromocarbazole is in the synthesis of the polymer Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT), a well-known semiconductor in polymer solar cells. The synthesis typically involves a Suzuki coupling reaction.

Workflow for the Synthesis of PCDTBT.

Potential Applications in Drug Development

The carbazole scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and neuroprotective activities. 2,7-Dibromocarbazole serves as a versatile starting material for the synthesis of various carbazole derivatives with potential medicinal applications.

Antimicrobial and Anticancer Mechanisms of Carbazole Derivatives

While specific signaling pathways for derivatives of 2,7-Dibromocarbazole are not extensively detailed, the general mechanisms of action for bioactive carbazoles provide a framework for potential therapeutic applications.

-

Antimicrobial Action: Some carbazole derivatives have been identified as potent inhibitors of the fungal plasma membrane proton ATPase (H⁺-ATPase). This enzyme is crucial for maintaining the electrochemical gradient across the fungal cell membrane. Inhibition of H⁺-ATPase disrupts this gradient, leading to fungal cell death. The interaction is thought to be allosteric, as the inhibitory activity is not overcome by increased ATP concentrations.

-

Anticancer Action: The anticancer activity of carbazole derivatives has been linked to several mechanisms:

-

Topoisomerase Inhibition: Certain carbazole derivatives can interfere with the activity of human topoisomerases I and II. These enzymes are vital for DNA replication and repair, and their inhibition can lead to apoptosis in cancer cells.

-

Interference with Actin Dynamics: Some N-alkyl-dibromocarbazole derivatives have shown anti-migratory effects in breast cancer cell lines by disrupting intracellular actin dynamics, which is crucial for cell motility and metastasis.

-

Potential Mechanisms of Action for Carbazole Derivatives.

The versatile reactivity of the bromine atoms on 2,7-Dibromocarbazole allows for the synthesis of a diverse library of derivatives that can be screened for various biological activities, making it a valuable starting point for drug discovery programs.

Conclusion

2,7-Dibromocarbazole is a key chemical intermediate with significant utility in both materials science and as a scaffold for medicinal chemistry. Its well-defined synthesis and the reactivity of its bromine substituents provide a robust platform for the creation of advanced functional materials and potentially novel therapeutic agents. The detailed information provided in this guide serves as a valuable resource for researchers and professionals working in these fields.

References

Synthesis and Characterization of 2,7-Dibromocarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2,7-dibromocarbazole, a key building block in the development of organic electronic materials and pharmaceuticals.[1][2][3][4] This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic and analytical workflows to aid researchers in their laboratory work.

Core Properties and Applications

2,7-Dibromocarbazole, with the chemical formula C₁₂H₇Br₂N, is a halogenated aromatic heterocyclic compound.[5] It typically appears as a white to light yellow or off-white powder or crystalline solid. This compound is a vital intermediate for synthesizing a range of organic materials, including polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). One notable application is its use as a precursor for PCDTBT, a polymer semiconductor employed in polymer solar cells. The bromine atoms at the 2 and 7 positions facilitate further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of more complex molecular architectures.

Quantitative Data Summary

The physical and spectroscopic properties of 2,7-dibromocarbazole are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 136630-39-2 | |

| Molecular Formula | C₁₂H₇Br₂N | |

| Molecular Weight | 325.00 g/mol | |

| Melting Point | 225-234 °C | |

| Boiling Point | 459.0 ± 25.0 °C | |

| Density | 1.930 ± 0.06 g/cm³ | |

| Appearance | White to light yellow powder/crystals | |

| Solubility | Low in water, soluble in organic solvents like dichloromethane, acetone, and ethanol. |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.55 (s, 1H, -NH), 8.13-8.10 (d, J=8.4Hz, 2H, H₅), 7.75-7.74 (d, J=1.5Hz, 2H, H₂), 7.37-7.34 (dd, J₁=8.4Hz, J₂=1.8Hz, 2H, H₄) | |

| ¹H NMR (300 MHz, acetone-d₆) | δ 10.64 (s, 1H), 8.09 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 1.8 Hz, 2H), 7.37 (dd, J = 8.4, 1.8 Hz, 2H) | |

| ¹³C NMR (75MHz, DMSO-d₆) | δ 141.74 (C₁), 123.05 (C₄), 122.89 (C₅), 121.95 (C₆), 119.66 (C₃), 114.81 (C₂) | |

| HRMS-EI (m/z) | [M]⁺ calcd for C₁₂H₇Br₂N, 322.8945; found 322.8938 [(⁷⁹Br)(⁷⁹Br)M]⁺, 324.8950 [(⁷⁹Br)(⁸¹Br)M]⁺, 326.8954 [(⁸¹Br)(⁸¹Br)M]⁺ |

Synthesis of 2,7-Dibromocarbazole

The most common and efficient synthesis of 2,7-dibromocarbazole is a two-step process starting from 4,4'-dibromobiphenyl. The first step involves the nitration of 4,4'-dibromobiphenyl to form 2-nitro-4,4'-dibromobiphenyl, followed by a reductive cyclization to yield the final product.

Caption: Synthetic pathway for 2,7-dibromocarbazole.

Experimental Protocol: Synthesis

Step 1: Nitration of 4,4'-Dibromobiphenyl

-

To a reaction flask, add 4,4'-dibromobiphenyl and 1,2-dichloroethane as the solvent.

-

Add a catalytic amount of an aluminum or iron salt (e.g., AlCl₃ or FeCl₃).

-

Heat the mixture to reflux (approximately 80-84 °C).

-

Slowly add dilute nitric acid dropwise to the refluxing solution. The molar ratio of 4,4'-dibromobiphenyl to dilute nitric acid should be between 1:1.5 and 1:2.

-

Maintain the reaction at 80-84 °C and monitor the reaction progress using HPLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture and separate the organic and aqueous layers.

-

Extract the aqueous layer with 1,2-dichloroethane.

-

Combine the organic layers and remove the solvent by distillation under reduced pressure.

-

Recrystallize the crude product to obtain pure 2-nitro-4,4'-dibromobiphenyl.

Step 2: Reductive Cyclization to 2,7-Dibromocarbazole

-

Under a nitrogen atmosphere, dissolve 2-nitro-4,4'-dibromobiphenyl in dichloromethane in a reaction flask.

-

Add a deoxidizing agent. Several phosphine-based reagents can be used, such as triphenylphosphine (PPh₃), 2-diphenylphosphine-biphenyl, or tri(o-methylphenyl)phosphine. The molar ratio of 2-nitro-4,4'-dibromobiphenyl to the deoxidizer is typically in the range of 1:2.2 to 1:2.6.

-

Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dichloromethane by vacuum distillation.

-

Purify the crude product by silica gel column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) or dichloromethane and hexane (e.g., 1:5 v/v).

-

Collect the fractions containing the product and evaporate the solvent to yield 2,7-dibromocarbazole as an off-white powder. Yields can be high, ranging from 75% to nearly 90%.

Characterization of 2,7-Dibromocarbazole

A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of the synthesized 2,7-dibromocarbazole.

Caption: Experimental workflow for the characterization of 2,7-dibromocarbazole.

Experimental Protocols: Characterization

Melting Point Determination: The melting point of the purified 2,7-dibromocarbazole is determined using a standard melting point apparatus. The observed melting point range should be compared with the literature values (225-234 °C) to assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a few milligrams of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer (e.g., 300 MHz or higher).

-

Process the spectra and compare the chemical shifts (δ), coupling constants (J), and integration values with the data provided in Table 2 to confirm the molecular structure.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent.

-

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electron ionization (EI).

-

The resulting mass spectrum should show the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a molecule containing two bromine atoms, confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample, for instance, as a KBr pellet or a thin film.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in 2,7-dibromocarbazole, such as N-H stretching and C-Br stretching vibrations.

Further Reactions

2,7-Dibromocarbazole is a versatile intermediate that can undergo further chemical transformations.

N-Alkylation: The nitrogen atom of the carbazole ring can be alkylated to modify the solubility and electronic properties of the molecule. This is often achieved by reacting 2,7-dibromocarbazole with an alkyl halide in the presence of a base.

Suzuki-Miyaura Cross-Coupling: The bromo-substituents at the 2 and 7 positions are ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters. This reaction allows for the introduction of aryl or other organic fragments, leading to the synthesis of a wide array of functional materials.

Caption: Common subsequent reactions of 2,7-dibromocarbazole.

This technical guide provides a solid foundation for the synthesis and characterization of 2,7-dibromocarbazole. By following the detailed protocols and utilizing the provided data, researchers can confidently prepare and verify this important chemical intermediate for their specific applications in materials science and drug discovery.

References

Solubility Profile of 2,7-Dibromocarbazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,7-Dibromocarbazole is a key building block in the synthesis of advanced materials, particularly for applications in organic electronics such as OLEDs, PLEDs, and OPVs.[1][2] Understanding its solubility in various organic solvents is critical for process development, formulation, and quality control. This technical guide provides a comprehensive overview of the available solubility information for 2,7-dibromocarbazole. Following a thorough review of scientific literature and chemical databases, this document reports a lack of specific quantitative solubility data. To address this gap, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is provided, along with a visual workflow to guide researchers in their experimental design.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 2,7-dibromocarbazole in organic solvents. While qualitative descriptions indicate that it is more readily soluble in common organic solvents like dichloromethane, acetone, and ethanol compared to its very limited solubility in water, precise numerical values (e.g., in mg/mL or mol/L at specified temperatures) are not documented in the reviewed sources.[3]

Polymers derived from 2,7-dibromocarbazole have been reported to be readily soluble in toluene, THF, dichloromethane, chloroform, and benzene, while being insoluble in acetone and methanol.[4] This suggests that the parent compound may exhibit similar solubility trends. However, experimental determination remains necessary for accurate quantification.

Table 1: Quantitative Solubility of 2,7-Dibromocarbazole in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

A thorough search of available literature did not yield quantitative solubility data. Researchers are encouraged to determine these values experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a generalized and robust methodology for determining the equilibrium solubility of a solid organic compound such as 2,7-dibromocarbazole in various organic solvents. This method, often referred to as the shake-flask method, is a widely accepted technique in chemical and pharmaceutical research.[5]

Materials and Apparatus

-

Solute: High-purity 2,7-Dibromocarbazole

-

Solvents: Analytical or HPLC grade organic solvents of interest (e.g., Tetrahydrofuran (THF), Chloroform, Toluene, Acetone, Ethanol, etc.)

-

Equipment:

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled orbital shaker or incubator

-

Thermostatic water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of 2,7-dibromocarbazole to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. A preliminary study can be conducted to determine the minimum time required to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in a thermostatic water bath at the same temperature for at least 4 hours to allow the excess solid to sediment. Subsequently, centrifuge the vials to further ensure the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles. Immediately dilute the filtrate with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2,7-dibromocarbazole in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is calculated from the measured concentration and the dilution factor. It is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

The Photophysical Intricacies of 2,7-Dibromocarbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold, a privileged structural motif in materials science and medicinal chemistry, continues to attract significant attention due to its unique electronic and photophysical properties. Among its many derivatives, 2,7-disubstituted carbazoles, and specifically those originating from the versatile 2,7-dibromocarbazole precursor, have emerged as a critical class of materials for organic electronics. Their rigid, planar structure, coupled with the ability to readily undergo functionalization at the 2, 7, and 9 positions, allows for the fine-tuning of their photophysical characteristics, making them highly sought-after for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.

This technical guide provides an in-depth exploration of the photophysical properties of 2,7-dibromocarbazole derivatives. It is designed to serve as a comprehensive resource for researchers and professionals engaged in the design, synthesis, and characterization of novel organic functional materials.

Core Photophysical Properties: A Quantitative Overview

The substitution pattern on the 2,7-dibromocarbazole core profoundly influences its absorption and emission characteristics. Arylation, vinylation, and the introduction of various electron-donating or -withdrawing groups allow for precise control over the HOMO-LUMO energy gap and, consequently, the color of emitted light. The following table summarizes key photophysical data for a selection of representative 2,7-disubstituted carbazole derivatives.

| Derivative | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] | Reference |

| 2,7-bis(dimesitylboryl)-9-ethyl-carbazole (BCz) | Hexane | 340, 406 (shoulder) | 400, 430 | 0.49 | 3.94 | [1] |

| 2,7-bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole (BPACz) | Hexane | 360, 430 (shoulder) | 438, 460 | 0.88 | 2.13 | [1] |

| Poly(N-phenyl-2,7-carbazole) with m,p-dialkoxy groups (PmpCzDC) | Film | - | ~450 | - | - | |

| Poly(N-phenyl-2,7-carbazole) with p-silyl group (PpPhDSiC) | Film | - | ~430 | - | - | |

| 2,7-linked carbazole trimer | Solution | - | ~400 | ~1.0 | - | [2] |

| 2,7-linked carbazole pentamer | Solution | - | ~410 | ~1.0 | - |

Experimental Protocols: A Methodological Framework

The accurate characterization of the photophysical properties of 2,7-dibromocarbazole derivatives relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of 2,7-Dibromo-9-alkyl-carbazole Derivatives

The synthesis of 2,7-dibromocarbazole derivatives typically begins with the alkylation of the carbazole nitrogen, followed by derivatization at the 2 and 7 positions via cross-coupling reactions.

a) N-Alkylation of 2,7-Dibromo-9H-carbazole:

-

Materials: 2,7-Dibromo-9H-carbazole, alkyl halide (e.g., 1-bromooctane), potassium hydroxide (KOH), and a suitable solvent like N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2,7-dibromo-9H-carbazole in DMF in a round-bottom flask.

-

Add powdered KOH to the solution and stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

b) Suzuki Cross-Coupling for 2,7-Diarylcarbazole Synthesis:

-

Materials: 2,7-Dibromo-9-alkyl-carbazole, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).

-

Procedure:

-

To a degassed mixture of 2,7-dibromo-9-alkyl-carbazole, arylboronic acid, and K₂CO₃ in the solvent system, add the palladium catalyst.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the product by column chromatography followed by recrystallization.

-

UV-Visible Absorption and Photoluminescence Spectroscopy

These techniques are fundamental for determining the electronic ground and excited state properties.

-

Sample Preparation: Prepare dilute solutions of the carbazole derivatives in a spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of around 0.1 at the absorption maximum for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-800 nm).

-

Use the pure solvent as a reference.

-

The wavelength of maximum absorption (λ_abs) corresponds to the energy of the S₀ → S₁ transition.

-

-

Steady-State Photoluminescence (PL) Spectroscopy:

-

Excite the sample at its absorption maximum (λ_abs) using a spectrofluorometer.

-

Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

-

The wavelength of maximum emission (λ_em) provides information about the energy of the S₁ → S₀ transition.

-

Fluorescence Quantum Yield (Φ_F) Determination

The relative method using a well-characterized standard is commonly employed.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Record the absorption and fluorescence spectra for all solutions.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot and η is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement)

Time-Correlated Single Photon Counting (TCSPC) is a widely used technique to measure fluorescence lifetimes (τ_F).

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Procedure:

-

Excite the sample with the pulsed laser at a low repetition rate to ensure the system returns to the ground state between pulses.

-

The time difference between the laser pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime is determined by fitting the decay curve to an exponential function.

-

Transient Absorption Spectroscopy

This pump-probe technique allows for the study of excited-state dynamics, including intersystem crossing and triplet state absorption.

-

Setup: A typical transient absorption setup uses a femtosecond or picosecond laser system. The laser output is split into a pump beam and a probe beam. The pump beam excites the sample, and the delayed probe beam measures the change in absorbance.

-

Procedure:

-

The sample, either in solution or as a thin film, is excited by the pump pulse.

-

The probe pulse, which is a broadband white-light continuum, passes through the excited sample at a specific time delay.

-

The change in absorbance of the probe beam (ΔA) is recorded as a function of wavelength and time delay.

-

Analysis of the transient absorption spectra provides information on the formation and decay of excited states, such as triplet excitons.

-

Visualizing the Workflow: From Molecule to Device

The development of 2,7-dibromocarbazole derivatives for applications like OLEDs follows a structured workflow. The following diagram, generated using the DOT language, illustrates this process.

Caption: Workflow from synthesis to characterization of 2,7-dibromocarbazole derivatives for OLEDs.

Logical Relationships in Photophysical Processes

The interplay of various photophysical processes determines the ultimate efficiency of a light-emitting material. The following diagram illustrates the key de-excitation pathways for a photo-excited molecule.

Caption: Jablonski diagram illustrating key photophysical de-excitation pathways.

Conclusion

2,7-Dibromocarbazole serves as a cornerstone for the development of a vast array of functional organic materials. A thorough understanding of the relationship between their chemical structure and their photophysical properties is paramount for the rational design of next-generation materials for optoelectronic applications. The methodologies and data presented in this guide offer a foundational framework for researchers to explore and exploit the full potential of this versatile class of compounds. The continued investigation into novel derivatives and a deeper understanding of their excited-state dynamics will undoubtedly pave the way for future breakthroughs in organic electronics and beyond.

References

The Electrochemical Landscape of Poly(2,7-carbazole)s: A Technical Guide for Researchers

An in-depth exploration of the synthesis, electrochemical properties, and characterization of poly(2,7-carbazole) derivatives, a class of conjugated polymers with significant potential in organic electronics and advanced materials.

Poly(2,7-carbazole)s represent a pivotal class of conducting polymers, distinguished by their linear, rigid backbone that facilitates extended π-conjugation. This structure imparts desirable electronic and photophysical properties, including high hole-transporting capability and robust thermal and environmental stability.[1][2] These characteristics make them highly attractive for a range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.[1][3][4] This guide provides a comprehensive overview of their electrochemical behavior, detailing experimental methodologies, presenting key quantitative data, and illustrating fundamental processes.

Core Electrochemical Behavior

Poly(2,7-carbazole)s and their derivatives undergo reversible electrochemical oxidation (p-doping) and, in many cases, partially reversible reduction (n-doping). The oxidation process is central to their function in most electronic devices and typically involves two sequential one-electron transfer steps.

Upon initial oxidation, the neutral polymer forms a radical cation, often referred to as a polaron. This species is characterized by a localized positive charge and an unpaired electron. With further oxidation at a higher potential, a second electron is removed to form a dication, or bipolaron, which carries a +2 charge. These redox transformations are accompanied by distinct changes in the polymer's optical properties, leading to their characteristic electrochromism.

The electrochemical properties of poly(2,7-carbazole)s can be precisely tuned through chemical modification. Key strategies include:

-

N-Substitution: Attaching different functional groups to the nitrogen atom of the carbazole unit significantly influences the polymer's properties. Electron-donating alkyl chains can enhance solubility, while electron-withdrawing groups, such as benzoyl, can increase electrical conductivity by several orders of magnitude.

-

Copolymerization: Incorporating other aromatic units, like thiophene, bithiophene, or 3,4-ethylenedioxythiophene (EDOT), into the polymer backbone creates alternating copolymers. This strategy alters the electronic structure, leading to lower oxidation potentials and modified band gaps.

Quantitative Electrochemical Data

The following tables summarize key electrochemical and physical properties for a selection of poly(2,7-carbazole) homopolymers and copolymers, providing a comparative overview for material selection and design.

Table 1: Redox Potentials and Optical Properties of Selected Poly(2,7-carbazole) Derivatives.

| Polymer Name | Abbreviation | E°' (Oxidation 1) (V vs Ag/Ag⁺) | E°' (Oxidation 2) (V vs Ag/Ag⁺) | E°' (Reduction) (V vs Ag/Ag⁺) | Optical Band Gap (Eg) (eV) |

| Poly(N-octyl-2,7-carbazolediyl) | POC | 0.45 | 0.85 | -2.50 | 3.0 |

| Poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl) | PNBC | 0.80 | 1.05 | -2.20 | 3.0 |

| Poly(N-(4-hexylbenzoyl)-2,7-carbazolediyl-alt-2,5-thienylene) | PTNBC | 0.70 | - | -2.15 | 2.5 |

| Poly(N-octyl-2,7-carbazolediyl-alt-2,5-thienylene) | PTC | 0.50 | - | -2.35 | 2.5 |

| Poly(N-octyl-2,7-carbazolediyl-alt-2,2'-bithienylene) | PBTC | 0.45 | - | -2.30 | 2.3 |

| Poly(N-octyl-2,7-carbazolediyl-alt-3,4-ethylenedioxy-2,5-thienylene) | PEDOTC | 0.20 | 0.50 | -2.10 | 2.1 |

Data sourced from Zotti, G. et al., Macromolecules 2002, 35 (6), 2122–2128.

Table 2: Conductivity and Spectroelectrochemical Data for Oxidized Poly(2,7-carbazole) Films.

| Polymer Abbreviation | Maximum Doping Level (x) | Maximum Absorption (λp) (nm) | Conductivity (σ) (S cm⁻¹) |

| POC | 0.2 | 770 | 1 x 10⁻⁵ |

| PNBC | 0.5 | 470 | 1 x 10⁻² |

| PTNBC | 0.7 | 590 | 4 x 10⁻² |

| PTC | 0.5 | 555 | 1 x 10⁻² |

| PBTC | 0.5 | 540 | 4 x 10⁻³ |

| PEDOTC | 1.2 | 595 | 2 x 10⁻² |

Data sourced from Zotti, G. et al., Macromolecules 2002, 35 (6), 2122–2128.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the accurate characterization of poly(2,7-carbazole)s. Below are protocols for key electrochemical techniques.

Protocol 1: Electropolymerization via Cyclic Voltammetry

This method allows for the direct deposition of a polymer film onto a conductive substrate.

-

Electrochemical Cell Setup:

-

Working Electrode: Indium Tin Oxide (ITO) coated glass, Fluorine-doped Tin Oxide (FTO) coated glass, platinum (Pt) disk, or glassy carbon electrode.

-

Counter Electrode: Platinum wire or gauze.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl). A pseudo-reference electrode like a silver wire can also be used, but it requires calibration with an internal standard (e.g., Ferrocene/Ferrocenium couple).

-

-

Electrolyte Solution Preparation:

-

Dissolve the 2,7-functionalized carbazole monomer (e.g., 10 mM) in a suitable organic solvent such as acetonitrile (ACN) or dichloromethane (DCM).

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or lithium perchlorate (LiClO₄).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes prior to the experiment. Maintain an inert atmosphere over the solution during the measurement.

-

-

Cyclic Voltammetry (CV) Procedure:

-

Immerse the electrodes in the electrolyte solution.

-

Apply a potential sweep using a potentiostat. A typical range for carbazole oxidation is from 0 V to +1.5 V (vs. Ag/AgCl).

-

Set the scan rate, commonly 50 or 100 mV/s.

-

Perform multiple cycles (e.g., 5-10 sweeps). An increase in the peak current with each successive cycle indicates the deposition and growth of a conductive polymer film on the working electrode.

-

-

Post-Polymerization:

-

After deposition, remove the polymer-coated electrode from the monomer solution.

-

Rinse it thoroughly with the pure solvent (ACN or DCM) to remove any unreacted monomer and residual electrolyte.

-

The film is now ready for further electrochemical characterization in a monomer-free electrolyte solution.

-

Protocol 2: Characterization of Polymer Film by Cyclic Voltammetry

This protocol is for analyzing the redox behavior of the prepared polymer film.

-

Cell and Solution Setup:

-

Use the polymer-coated working electrode from Protocol 1.

-

Prepare a monomer-free electrolyte solution (e.g., 0.1 M TBAPF₆ in ACN).

-

Deoxygenate the solution as described previously.

-

-

CV Measurement:

-

Record the cyclic voltammogram of the polymer film. The potential range should be chosen to encompass the oxidation and reduction peaks of the polymer.

-

From the voltammogram, determine the onset oxidation (E_ox) and onset reduction (E_red) potentials. These are found by extrapolating the tangent of the rising current to the baseline.

-

-

Calculation of HOMO and LUMO Energy Levels:

-

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset potentials using empirical formulas. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal reference.

-

First, measure the half-wave potential of the Fc/Fc⁺ couple (E₁/₂) under the same conditions.

-

The energy level of Fc/Fc⁺ relative to the vacuum level is commonly taken as -4.8 eV or -5.1 eV. Using the -4.8 eV convention:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap (Eg) is then calculated as: Eg = E_LUMO - E_HOMO .

-

Protocol 3: UV-Vis-NIR Spectroelectrochemistry

This technique correlates changes in the electronic absorption spectrum with the applied potential, providing insight into the electronic structure of the neutral and doped states of the polymer.

-

Experimental Setup:

-

A specialized optically transparent electrochemical cell (e.g., a 1 cm path length cuvette) is required.

-

The working electrode must be optically transparent, such as an ITO or FTO-coated glass slide.

-

The cell is placed in the light path of a UV-Vis-NIR spectrophotometer. The potentiostat and spectrophotometer are synchronized to record spectra at controlled potential intervals.

-

-

Procedure:

-

Assemble the cell with the polymer-coated transparent electrode, counter, and reference electrodes in a monomer-free electrolyte solution.

-

Record an initial absorption spectrum of the polymer film in its neutral (fully reduced) state.

-

Apply a series of stepped potentials, incrementally oxidizing the polymer film.

-

At each potential step, allow the system to equilibrate and then record the UV-Vis-NIR spectrum.

-

-

Data Analysis:

-

Observe the decrease in the π-π* transition absorption of the neutral polymer and the emergence of new absorption bands at lower energies (longer wavelengths).

-

These new bands correspond to the electronic transitions of the generated polarons and bipolarons, providing spectroscopic signatures of the doped states.

-

Visualizing Electrochemical Processes

Diagrams created using the DOT language provide clear visual representations of the complex processes involved in the study of poly(2,7-carbazole)s.

References

2,7-Dibromocarbazole: A Comprehensive Health and Safety Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the health and safety information for 2,7-Dibromocarbazole (CAS No. 136630-39-2), a heterocyclic building block utilized in the synthesis of materials for organic electronics.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who may handle this compound. All personnel should be thoroughly trained in the proper handling and safety precautions before working with 2,7-Dibromocarbazole.

Hazard Identification and Classification

2,7-Dibromocarbazole is classified as a hazardous substance.[3] Acute toxicity, skin irritation, serious eye irritation, and respiratory tract irritation are the primary hazards associated with this compound.[3]

GHS Classification:

-

Acute Toxicity, Oral (Category 3)

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system

Signal Word: Danger

Hazard Pictograms:

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet. Key precautions include avoiding ingestion, inhalation, and contact with skin and eyes, using only in well-ventilated areas, and wearing appropriate personal protective equipment.

Toxicological Data

Toxicological data for 2,7-Dibromocarbazole is primarily derived from studies on aquatic organisms, specifically zebrafish embryos, which are a common model for developmental toxicity.

| Parameter | Value | Organism | Reference |

| 96-hour LC50 (Lethal Concentration, 50%) | 581.8 ± 29.3 µg/L | Zebrafish (Danio rerio) | |

| 96-hour EC50 (Effective Concentration, 50%) for pericardial edema | 201.5 ± 6.5 µg/L | Zebrafish (Danio rerio) | |

| 96-hour LC50 (Lethal Concentration, 50%) | 174 µg/L | Yellowstripe Goby (Mugilogobius chulae) | |

| 96-hour EC50 (Effective Concentration, 50%) for pericardial edema | 88.82 µg/L | Yellowstripe Goby (Mugilogobius chulae) |

Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Studies have indicated that the toxicity of 2,7-Dibromocarbazole is associated with the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding of a ligand, such as 2,7-Dibromocarbazole, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A. Over-activation of this pathway can lead to adverse cellular effects and toxicity.

Experimental Protocols

The following are summaries of experimental protocols used to determine the toxicological profile of 2,7-Dibromocarbazole.

Zebrafish Embryo Toxicity Test

This protocol is based on methodologies described in studies evaluating the developmental toxicity of 2,7-Dibromocarbazole.

Objective: To determine the acute toxicity (LC50) and developmental effects (EC50) of 2,7-Dibromocarbazole on zebrafish embryos.

Methodology:

-

Animal Husbandry: Adult zebrafish are maintained under standard laboratory conditions (26 ± 1°C, 14/10 h light/dark photoperiod).

-

Embryo Collection and Selection: Fertilized eggs are collected and examined under a microscope. Only normally developing embryos at the blastula stage are selected for the experiment.

-

Exposure: Selected embryos are placed in petri dishes containing reconstituted water with varying concentrations of 2,7-Dibromocarbazole and a control group.

-

Observation: Embryos are observed at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization) for mortality and developmental abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.

-

Data Analysis: The LC50 and EC50 values are calculated based on the observed mortality and malformation rates at 96 hours.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol is a generalized representation based on the findings that 2,7-Dibromocarbazole activates the AhR pathway.

Objective: To determine if 2,7-Dibromocarbazole can activate the Aryl Hydrocarbon Receptor.

Methodology:

-

Cell Culture: A suitable cell line containing a dioxin-responsive element (DRE)-driven luciferase reporter gene is cultured.

-

Treatment: The cells are treated with various concentrations of 2,7-Dibromocarbazole. A known AhR agonist (e.g., TCDD) is used as a positive control.

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: An increase in luciferase activity compared to the control indicates AhR activation. The potency of activation can be compared to the positive control.

-

Gene Expression Analysis (qRT-PCR): To confirm the activation of the AhR pathway, the expression levels of downstream target genes, such as CYP1A, are quantified using quantitative real-time PCR.

Safe Handling and Storage

Handling:

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Store locked up.

Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Solid, powder | |

| Color | Off-white to light yellow | |

| Molecular Formula | C₁₂H₇Br₂N | |

| Molecular Weight | 325.00 g/mol | |

| Melting Point | 225 - 234 °C | |

| Solubility | Insoluble in water. Soluble in chlorobenzene and chloroform. |

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not release to the environment.

This guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS for complete and detailed information before handling 2,7-Dibromocarbazole.

References

Theoretical studies on 2,7-carbazole oligomers

An In-depth Technical Guide on Theoretical Studies of 2,7-Carbazole Oligomers

Introduction

Carbazole-based organic semiconductors have garnered significant attention from the research community due to their remarkable photophysical properties, high chemical stability, and versatile functionalization possibilities.[1][2] Among its various derivatives, 2,7-linked carbazole oligomers and polymers are particularly promising for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).[3][4] The 2,7-linkage ensures extensive π-conjugation along the polymer backbone, leading to desirable electronic properties.[1]

Theoretical and computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for understanding the structure-property relationships of these materials. These methods allow for the prediction of molecular geometries, electronic energy levels (HOMO/LUMO), band gaps, and optical absorption spectra, thereby guiding the rational design of new materials with optimized performance for specific applications. This guide provides a technical overview of the theoretical approaches used to study 2,7-carbazole oligomers, summarizes key quantitative findings, and details the computational protocols involved.

Theoretical Framework: Core Concepts

The theoretical investigation of 2,7-carbazole oligomers is typically centered around the Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architectural concept. In this design, the electron-rich carbazole unit serves as the electron donor (D), while it is copolymerized with an electron-deficient (acceptor, A) moiety. This intramolecular charge transfer (ICT) architecture is critical for tuning the material's optoelectronic properties.

Key objectives of these theoretical studies include:

-

Lowering the HOMO-LUMO Band Gap (Eg): A smaller band gap is crucial for enhancing visible light absorption, a key requirement for efficient organic solar cells.

-

Tuning Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are fundamental parameters that govern charge injection and transport properties, as well as the open-circuit voltage (VOC) in solar cells.

-

Predicting Optical Properties: TD-DFT calculations are used to simulate UV-Vis absorption spectra, providing insights into the electronic transitions and predicting the material's color and light-harvesting capabilities.

The general workflow for the computational analysis of these oligomers is depicted below.

Data on Electronic Properties

Theoretical calculations provide a wealth of quantitative data on the electronic structure of 2,7-carbazole oligomers. The choice of DFT functional (e.g., B3LYP, BP86) and basis set (e.g., 6-31G(d,p)) significantly influences the results. The following tables summarize representative data from various theoretical studies.

Table 1: Calculated Electronic Properties of 9-(4-octyloxyphenyl)-2.7-divinyl-carbazole (PCrV) Based Oligomers.

| Oligomer | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Eg (HOMO-LUMO Gap) (eV) |

| PCrV | B3LYP/6-31G(d,p) | -5.11 | -1.25 | 3.86 |

| PCrV | BP86/6-31G(d,p) | -4.54 | -1.64 | 2.90 |

| PCrV-T | B3LYP/6-31G(d,p) | -5.00 | -1.82 | 3.18 |

| PCrV-T | BP86/6-31G(d,p) | -4.47 | -2.00 | 2.47 |

| PCrV-TT | B3LYP/6-31G(d,p) | -4.95 | -2.13 | 2.82 |

| PCrV-TT | BP86/6-31G(d,p) | -4.43 | -2.31 | 2.12 |

| PCrV-T and PCrV-TT represent oligomers with one and two additional thiophene units, respectively. |

Table 2: Theoretical Data for Donor-Acceptor-Donor (D-A-D) Monomers based on 2,7-Carbazole.

| Monomer ID | Eg (eV) | VOC vs. PC71BM (eV, Gas Phase) | VOC vs. PC71BM (eV, Solvent) |

| D1 | 2.628 | 1.398 | 1.470 |

| D2 | 2.651 | 1.341 | 1.419 |

| D3 | 2.656 | 1.259 | 1.342 |

| D4 | 2.671 | 1.248 | 1.332 |

| D5 | 2.709 | 1.157 | 1.246 |

| D6 | 2.721 | 1.109 | 1.201 |

| D7 | 2.768 | 1.011 | 1.116 |

| D8 | 2.894 | 0.976 | 1.109 |

| Calculations performed at the B3LYP/6-311G level. VOC is the estimated open-circuit voltage with the PC71BM acceptor. |

These tables illustrate that increasing the conjugation length (e.g., by adding thiophene units) generally decreases the HOMO-LUMO gap. Furthermore, the choice of the acceptor unit in D-A-D architectures significantly modulates the band gap and the potential open-circuit voltage in a photovoltaic device.

Logical Relationship in Donor-Acceptor Systems

The performance of a 2,7-carbazole oligomer in an organic solar cell is fundamentally linked to the relative energy levels of the donor material, the acceptor material (often a fullerene derivative like PCBM), and the work functions of the electrodes. The following diagram illustrates the essential energy level alignment for efficient charge separation and collection.

Experimental Protocols (Computational Methodologies)

The accuracy of theoretical predictions for 2,7-carbazole oligomers is highly dependent on the computational methods employed. Below are detailed protocols for the key theoretical experiments cited in the literature.

Ground State Geometry Optimization and Electronic Properties

-

Objective: To find the most stable molecular conformation (lowest energy structure) and calculate ground-state electronic properties like HOMO and LUMO energy levels.

-

Software: Gaussian 09 or similar quantum chemistry packages are commonly used.

-

Protocol:

-

Model Construction: The 3D structure of the 2,7-carbazole oligomer is built using software like GaussView. Alkyl side chains are often simplified (e.g., methyl instead of heptadecanyl) to reduce computational cost, as studies have shown they have a minimal effect on the core electronic properties.

-

Method Selection: Density Functional Theory (DFT) is the most common method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used. The BP86 functional is also utilized, sometimes yielding better agreement with experimental band gaps. For studies involving charge transfer excitations, long-range corrected functionals like CAM-B3LYP or ωB97X are recommended.

-

Basis Set: The 6-31G(d,p) basis set is a standard choice, offering a good balance between accuracy and computational expense. For higher accuracy, larger basis sets like 6-311G may be employed.

-

-

Calculation Execution: A geometry optimization calculation is performed without any symmetry constraints to locate the true minimum on the potential energy surface. The convergence criteria should be set to tight or very tight to ensure a well-converged structure.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

Data Extraction: From the output file, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted. The electronic band gap (Eg) is calculated as the difference: Eg = ELUMO - EHOMO.

-

Excited State and Optical Absorption Properties

-

Objective: To calculate the vertical excitation energies and simulate the UV-Visible absorption spectrum of the oligomer.

-

Software: Gaussian 09 or similar.

-

Protocol:

-

Prerequisite: A fully optimized ground-state geometry from the protocol above is required.

-

Method Selection: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excited states of medium to large molecules.

-

Functional and Basis Set: The same functional and basis set used for the ground-state optimization (e.g., B3LYP/6-31G(d,p)) are typically used for consistency.

-

-

Calculation Execution: A TD-DFT calculation is performed, requesting the calculation of a sufficient number of singlet excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.

-

Solvent Effects: If comparing with experimental solution-phase spectra, it is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM).

-

Data Analysis: The output provides the excitation energies (in eV or nm) and oscillator strengths for each electronic transition. The transition with the largest oscillator strength typically corresponds to the main absorption peak (λmax). The simulated spectrum can be generated by broadening each transition with a Gaussian function.

-

Conclusion

Theoretical studies based on DFT and TD-DFT are powerful and essential tools in the field of organic electronics for the pre-synthesis screening and rational design of novel 2,7-carbazole oligomers. These computational methods provide reliable predictions of geometric and electronic properties, enabling a deep understanding of structure-property relationships. By carefully selecting functionals, basis sets, and accounting for environmental effects, researchers can accurately model HOMO-LUMO energy levels, band gaps, and optical spectra. This theoretical insight accelerates the discovery and development of next-generation carbazole-based materials for high-performance optoelectronic and drug development applications.

References

- 1. s2.smu.edu [s2.smu.edu]

- 2. Exploring optical, electrochemical, thermal, and theoretical aspects of simple carbazole-derived organic dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Knitting up 2,7-disubstituted carbazole based oligomers through supramolecular interactions for their application in organic thin film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2,7-Dibromocarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development and current synthetic methodologies for 2,7-dibromocarbazole. This important heterocyclic compound serves as a crucial building block in the development of advanced materials for organic electronics and as an intermediate in pharmaceutical synthesis. This document details the evolution of its synthesis from early concepts to modern, efficient protocols, presenting quantitative data, detailed experimental procedures, and logical workflows to aid researchers in their scientific endeavors.

Discovery and Historical Context

The synthesis of 2,7-dibromo-9H-carbazole was first reported in the early 20th century, emerging from the burgeoning field of dye chemistry and the derivatization of heterocyclic compounds.[1] However, no single individual or specific year is widely credited with its initial preparation. Early methods for carbazole synthesis, such as the Graebe-Ullmann synthesis developed in 1896, laid the foundational chemistry for accessing the carbazole core, although these methods were not initially applied to the specific synthesis of the 2,7-dibromo isomer. The Graebe-Ullmann reaction involves the diazotization of an o-aminodiphenylamine, followed by a thermally induced cyclization with the loss of nitrogen gas.

Historically, the direct bromination of carbazole was explored. However, this approach presented significant challenges in controlling the regioselectivity. The carbazole nucleus is an electron-rich aromatic system, and electrophilic substitution reactions, such as bromination, preferentially occur at the 3 and 6 positions due to the electronic activation by the nitrogen atom. Achieving substitution at the 2 and 7 positions via direct bromination is difficult and typically results in low yields of the desired isomer, with the 3,6-dibromocarbazole being the major product.

The development of more efficient and regioselective methods in the late 20th and early 21st centuries has been pivotal for the application of 2,7-dibromocarbazole in modern technologies, particularly in the synthesis of polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Key Synthetic Methodologies

The most prevalent and efficient method for the synthesis of 2,7-dibromocarbazole is a two-step process starting from 4,4'-dibromobiphenyl. This method offers excellent regioselectivity and good overall yields.

Two-Step Synthesis from 4,4'-Dibromobiphenyl

This synthetic route involves an initial nitration of 4,4'-dibromobiphenyl to introduce a nitro group at the 2-position, followed by a reductive cyclization, known as the Cadogan reaction, to form the carbazole ring system.

Step 1: Nitration of 4,4'-Dibromobiphenyl

The first step is the electrophilic nitration of 4,4'-dibromobiphenyl to yield 4,4'-dibromo-2-nitrobiphenyl. This reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. A notable efficient procedure was reported by Dierschke, Grimsdale, and Mullen in 2003, which utilizes concentrated nitric acid.

Step 2: Reductive (Cadogan) Cyclization

The second step is the Cadogan cyclization of 4,4'-dibromo-2-nitrobiphenyl to 2,7-dibromocarbazole. This reaction involves the deoxygenation of the nitro group, typically using a phosphite or phosphine reagent, which generates a transient nitrene intermediate that then undergoes intramolecular cyclization onto the adjacent phenyl ring to form the carbazole. Triethyl phosphite is a commonly used reagent for this transformation.

A Chinese patent (CN102875447B) describes a variation of this process using different deoxidizing agents at room temperature, reporting high yields.[2][3]

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps described in the literature.

Table 1: Nitration of 4,4'-Dibromobiphenyl

| Reference | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dierschke et al. (2003) | conc. HNO₃ | Acetic Acid | 100 | 0.5 | 91 |

| CN102875447A | Dilute HNO₃ | 1,2-Dichloroethane | 80-84 | Not specified | High |

Table 2: Cadogan Cyclization of 4,4'-Dibromo-2-nitrobiphenyl

| Reference | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dierschke et al. (2003) | Triethyl phosphite | Neat | Reflux (approx. 157) | 18 | 56 |

| Freeman & Urvoy (2005) (cited in CN102875447A) | Triphenylphosphine | o-Dichlorobenzene | 180 | Not specified | 75 |

| CN102875447B | 2-Diphenylphosphine-biphenyl | Dichloromethane | Room Temp. | 3 | 88.7 |

| CN102875447B | Tri(o-methylphenyl)phosphine | Dichloromethane | Room Temp. | 2.5 | 88.2 |

| CN102875447B | Diphenyl-2-pyridylphosphine | Dichloromethane | Room Temp. | 2 | 89.5 |

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the synthesis of 2,7-dibromocarbazole, based on the efficient two-step method.

Synthesis of 4,4'-Dibromo-2-nitrobiphenyl (Dierschke et al., 2003)

Materials:

-

4,4'-Dibromobiphenyl

-

Concentrated Nitric Acid (65%)

-

Glacial Acetic Acid

Procedure:

-

A solution of 4,4'-dibromobiphenyl (31.2 g, 100 mmol) in glacial acetic acid (200 mL) is heated to 100 °C.

-

Concentrated nitric acid (10 mL, ~150 mmol) is added dropwise to the heated solution.

-

The reaction mixture is stirred at 100 °C for 30 minutes. During this time, a precipitate is formed.

-

The mixture is cooled to room temperature, and the precipitate is collected by filtration.

-

The collected solid is washed with water and then recrystallized from ethanol to afford 4,4'-dibromo-2-nitrobiphenyl as a yellow solid.

-

Yield: 32.5 g (91%)

-

Melting Point: 125-127 °C

-

Synthesis of 2,7-Dibromocarbazole (Dierschke et al., 2003)

Materials:

-

4,4'-Dibromo-2-nitrobiphenyl

-

Triethyl phosphite

Procedure:

-

A mixture of 4,4'-dibromo-2-nitrobiphenyl (20.77 g, 58.2 mmol) and triethyl phosphite (75 mL) is heated under reflux for 18 hours in an inert atmosphere (e.g., under argon or nitrogen).

-

After the reaction is complete, the excess triethyl phosphite is removed by distillation under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 5-20% ethyl acetate in hexane) as the eluent.

-

The fractions containing the product are combined, and the solvent is removed under reduced pressure to yield 2,7-dibromocarbazole as a white solid.

-

Yield: 10.6 g (56%)

-

Melting Point: 236-238 °C

-

Conclusion

The synthesis of 2,7-dibromocarbazole has evolved from early, non-selective methods to highly efficient and regioselective protocols. The two-step synthesis starting from 4,4'-dibromobiphenyl via nitration and subsequent Cadogan cyclization stands out as the most reliable and widely used method, providing good yields of the desired isomer. The optimization of the Cadogan cyclization, including the use of alternative phosphine reagents at milder conditions, has further improved the efficiency and accessibility of this important building block. This guide provides researchers with the necessary historical context, comparative data, and detailed experimental procedures to effectively synthesize and utilize 2,7-dibromocarbazole in their research and development activities.

References

Methodological & Application

Suzuki Coupling of 2,7-Dibromocarbazole: A Detailed Protocol for the Synthesis of Novel Arylated Carbazole Derivatives

Abstract

This application note provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,7-Dibromocarbazole. This versatile reaction enables the synthesis of a wide array of 2,7-diarylcarbazole derivatives, which are of significant interest to researchers in materials science and drug discovery due to their unique photophysical, electronic, and biological properties. Detailed experimental procedures, representative quantitative data, and a discussion of the biological relevance of the synthesized compounds, particularly as potential anticancer and antimicrobial agents, are presented.

Introduction

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention due to their broad range of applications. In materials science, the carbazole core is a key building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) owing to its excellent electron-donating ability and chemical stability.[1] In the realm of drug discovery, carbazole alkaloids and their synthetic analogs have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][][4]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5] This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate. Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

2,7-Dibromocarbazole is a key starting material for the synthesis of 2,7-disubstituted carbazole derivatives. The two bromine atoms can be sequentially or simultaneously replaced with various aryl or heteroaryl groups through Suzuki coupling, allowing for the fine-tuning of the molecule's electronic and biological properties. The nitrogen atom of the carbazole can be unprotected or substituted with an alkyl or aryl group, which can influence both the solubility and the reactivity of the molecule. This application note provides detailed protocols for the Suzuki coupling of both N-unprotected and N-alkylated 2,7-dibromocarbazole.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity and purchased from a reliable commercial source. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Double Suzuki-Miyaura Coupling of 2,7-Dibromocarbazole (N-unprotected)

This protocol describes a general procedure for the double Suzuki coupling reaction to synthesize 2,7-diarylcarbazoles.

Materials:

-

2,7-Dibromocarbazole

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Ba(OH)₂·H₂O) (2-4 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF/water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane)

Procedure:

-

To an oven-dried Schlenk flask, add 2,7-dibromocarbazole (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,7-diarylcarbazole.

Protocol 2: N-Alkylation of 2,7-Dibromocarbazole followed by Suzuki Coupling

This protocol involves the initial protection of the carbazole nitrogen followed by the Suzuki coupling reaction. N-alkylation often improves the solubility of the starting material and the final product.

Part A: N-Alkylation of 2,7-Dibromocarbazole

Materials:

-

2,7-Dibromocarbazole

-

Alkyl halide (e.g., ethyl bromide, octyl bromide) (1.1 - 1.5 equivalents)

-

Base (e.g., KOH, NaH) (1.5 - 2.0 equivalents)

-

Solvent (e.g., DMF, acetone)

Procedure:

-

To a round-bottom flask, add 2,7-dibromocarbazole (1.0 mmol) and the solvent (e.g., DMF, 10 mL).

-

Add the base (e.g., powdered KOH, 2.0 mmol) and stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (e.g., ethyl bromide, 1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the N-alkyl-2,7-dibromocarbazole.

Part B: Suzuki Coupling of N-Alkyl-2,7-Dibromocarbazole

Follow the procedure outlined in Protocol 1, substituting N-alkyl-2,7-dibromocarbazole for 2,7-dibromocarbazole.

Data Presentation

The following tables summarize representative conditions and yields for the Suzuki coupling of 2,7-dibromocarbazole with various arylboronic acids.

Table 1: Double Suzuki Coupling of N-Unprotected 2,7-Dibromocarbazole

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | Ba(OH)₂·H₂O (4) | DMA/H₂O | 80 | 48 | 91 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 24 | 85 |

| 3 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 85 | 18 | 78 |

| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (3) | DMF/H₂O | 100 | 12 | 82 |

Table 2: Double Suzuki Coupling of N-Alkylated 2,7-Dibromocarbazole